Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-(2-methoxyphenyl)-
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Overview
Description
Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-(2-methoxyphenyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 4-bromophenoxypropyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-(2-methoxyphenyl)- typically involves a multi-step process. One common method includes the reaction of 1-(3-bromopropyl)-4-(2-methoxyphenyl)piperazine with 4-bromophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-(2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine core structures but different substituents.
Phenoxypropyl derivatives: Compounds with similar phenoxypropyl groups but different core structures.
Uniqueness
Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-(2-methoxyphenyl)- is unique due to the combination of its piperazine ring with both 4-bromophenoxypropyl and 2-methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
84344-53-6 |
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Molecular Formula |
C20H25BrN2O2 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C20H25BrN2O2/c1-24-20-6-3-2-5-19(20)23-14-12-22(13-15-23)11-4-16-25-18-9-7-17(21)8-10-18/h2-3,5-10H,4,11-16H2,1H3 |
InChI Key |
ONWUOVZKIDLQGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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